molecular formula C11H10N2O3 B8576032 N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide CAS No. 67387-51-3

N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B8576032
CAS No.: 67387-51-3
M. Wt: 218.21 g/mol
InChI Key: UINQKGBHZHDNAC-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 4-hydroxyphenyl group, a 5-methyl-1,2-oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 4-hydroxy-5-methyl-1,2-oxazole. Finally, the oxazole derivative is reacted with an appropriate amine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

67387-51-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-7-10(6-12-16-7)11(15)13-8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,13,15)

InChI Key

UINQKGBHZHDNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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